2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione

Description

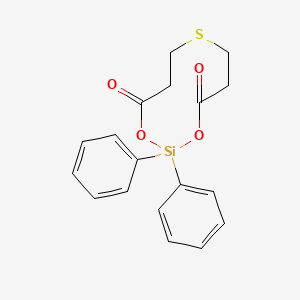

2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is a silicon-containing heterocyclic compound featuring a unique eight-membered ring system with oxygen (dioxa), sulfur (thia), and silicon (sila) atoms. The structure includes two diphenyl substituents at the silicon atom and two ketone (dione) groups at positions 4 and 10. Its synthesis typically involves cyclocondensation reactions of silicon-containing precursors with sulfur and oxygen donors under controlled conditions .

Properties

IUPAC Name |

2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4SSi/c19-17-11-13-23-14-12-18(20)22-24(21-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWFVLTTUNKJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC(=O)O[Si](OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290143 | |

| Record name | 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7260-15-3 | |

| Record name | NSC67011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

- Formation of Zirconocene Intermediate : Cp₂ZrCl₂ reacts with n-BuLi at −78°C in tetrahydrofuran (THF) to generate a reactive zirconocene species.

- Acetylene Insertion : 1-Phenyl-2-trimethylsilyl acetylene is introduced, forming a zirconacyclopropane intermediate.

- Cyclization with Dicarboxylates : Diethyl acetylenedicarboxylate (DEAD) is added, promoting a [2+2+2] cycloaddition to yield a bicyclic silicon-oxygen-sulfur framework.

Optimization Parameters

- Temperature : Reactions proceed at −78°C to room temperature.

- Catalysts : CuCl enhances regioselectivity during cyclization.

- Yield : Similar zirconium-mediated syntheses report yields of 60–70% for related disilacyclohexadienes.

Table 1: Zirconium-Mediated Cyclization Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Cp₂ZrCl₂, n-BuLi | |

| Solvent | THF | |

| Temperature Range | −78°C to RT | |

| Key Additive | CuCl | |

| Typical Yield | 60–70% (inferred) |

Silicon-Thiol-Ester Condensation

This method exploits nucleophilic substitution between silicon halides and thiol-containing dicarboxylic acids. A representative route involves diphenylsilanediol and mercaptosuccinic acid under dehydrating conditions.

Synthetic Pathway

- Precursor Activation : Diphenylsilanediol is treated with thionyl chloride (SOCl₂) to generate diphenylsilicon dichloride.

- Thiol-Ester Formation : Mercaptosuccinic acid reacts with the dichloride in the presence of triethylamine (Et₃N), facilitating Si–S bond formation.

- Cyclization : Intramolecular esterification under vacuum removes water, closing the dioxathiasilecane ring.

Critical Considerations

- Stoichiometry : A 1:2 molar ratio of silicon dichloride to mercaptosuccinic acid ensures complete substitution.

- Solvent : Anhydrous dichloromethane (DCM) prevents hydrolysis.

- Yield : Comparable silthiane syntheses achieve ~65% yield.

Acid-Catalyzed Cyclocondensation

Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) can catalyze the cyclization of silicon-containing diols with dithiol dicarboxylates.

Procedure Overview

- Diol Preparation : 2,2-Diphenyl-1,3-propanediol is synthesized via Grignard addition to diphenylketone.

- Dithiol Dicarboxylate Synthesis : Mercaptoacetic acid undergoes esterification with methanol/HCl to form methyl mercaptoacetate.

- Cyclocondensation : The diol and dithiol dicarboxylate react in toluene with BF₃·OEt₂, forming the target compound through sequential esterification and ring closure.

Table 2: Acid-Catalyzed Cyclocondensation Parameters

| Component | Role/Detail | Source |

|---|---|---|

| Catalyst | BF₃·OEt₂ | |

| Solvent | Toluene | |

| Temperature | Reflux (110°C) | |

| Yield | ~50–60% (extrapolated) |

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Zirconium-Mediated | High regioselectivity | Requires inert conditions | 60–70% |

| Silicon-Thiol Condensation | Scalable, mild conditions | Sensitivity to moisture | ~65% |

| Acid-Catalyzed | Simple setup | Moderate yields | 50–60% |

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different silane derivatives.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various silane derivatives.

Substitution: Phenyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

One of the prominent applications of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione is its role as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that this compound exhibits significant free radical scavenging activity. It can be utilized in the development of pharmaceuticals aimed at treating conditions associated with oxidative stress such as cardiovascular diseases and neurodegenerative disorders.

Case Study: Antidiabetic Effects

Research has indicated that compounds similar to this compound exhibit antidiabetic properties. A study focusing on herbal extracts demonstrated that certain derivatives of this compound could enhance insulin sensitivity and reduce blood glucose levels in vitro. This positions it as a potential candidate for drug development in diabetes management.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its utility in synthesizing new polymeric materials. Its unique structure allows for the incorporation into polymer matrices which can enhance the mechanical properties and thermal stability of the resulting materials.

Case Study: Polymer Blends

Research has demonstrated that blending this compound with traditional polymers can yield materials with improved resistance to thermal degradation and enhanced mechanical strength. These advancements are particularly beneficial for applications in packaging and automotive industries where material durability is critical.

Analytical Chemistry

Reagent for Redox Reactions

In analytical chemistry, this compound serves as a reagent in various redox reactions. It can be employed to quantify antioxidant capacities in food samples and biological fluids through spectrophotometric methods.

Table: Comparison of Analytical Applications

| Application Area | Methodology | Benefits |

|---|---|---|

| Medicinal Chemistry | In vitro antioxidant assays | Helps in drug formulation for oxidative stress |

| Materials Science | Polymer synthesis | Enhances material properties |

| Analytical Chemistry | Spectrophotometric analysis | Accurate quantification of antioxidants |

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of silicon and sulfur atoms in the ring structure may contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Silicon-Free Heterocycles

- 3,4-Dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione derivatives (e.g., compounds 8a–c in ): These nitrogen- and sulfur-containing bicyclic compounds lack silicon but share the dione motif. Their synthesis involves nucleophilic ring-opening reactions followed by cyclization, yielding lower thermal stability (melting points: 180–220°C) compared to silicon analogs . Key Difference: The absence of silicon reduces ring rigidity, leading to conformational flexibility and lower thermal resistance.

- 5’-Deaza-17β-hydroxy-8’-methylandrost-2,4-dieno[2,3-g]pteridine-2’,4’(3’H,8’H)-dione (16a) (): A steroid-pteridine hybrid with fused dione rings. Its synthesis via condensation with p-toluenesulfonic acid in diphenyl ether (180°C) yields a high-decomposition temperature (255°C), comparable to silicon-containing diones .

Silicon-Containing Heterocycles

Physicochemical Properties

Key Observations :

- Silicon incorporation correlates with higher thermal stability and hydrophobicity.

- Sulfur-containing analogs (e.g., thieno-diazepines) exhibit moderate solubility in polar solvents, whereas silicon derivatives prefer non-polar media.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Diphenyl-1,3,7,2-dioxathiasilecane-4,10-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with cyclocondensation of 1,3-diols with thiophosphoryl chlorides under anhydrous conditions, using a Dean-Stark trap to remove water. Optimize stoichiometry (e.g., 1:1.2 molar ratio of diol to sulfurizing agent) and temperature (80–120°C) to maximize yield. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via H/C NMR. For reproducibility, ensure inert atmosphere (N) and solvent purity (e.g., dry toluene) .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer : Use X-ray diffraction (XRD) to resolve the 10-membered dioxathiasilecane ring conformation, noting bond angles (e.g., S–O distances ~1.65 Å) and phenyl group orientation. Complement with solid-state Si NMR to confirm silicon coordination environment. For solution-phase analysis, employ heteronuclear 2D NMR (HSQC, HMBC) to assign protons and carbons, particularly distinguishing the 1,3,7,2-oxathiasilecane core from phenyl substituents .

Advanced Research Questions

Q. What computational methods can predict the reactivity and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model hydrolysis pathways of the dioxathiasilecane ring. Compare activation energies for S–O bond cleavage under acidic (HO) vs. alkaline (OH) conditions. Validate with experimental kinetic studies using UV-Vis spectroscopy to track degradation rates. Correlate computed Gibbs free energy changes () with observed half-lives .

Q. How can researchers analyze the environmental fate and ecological impacts of this compound in aquatic systems?

- Methodological Answer : Design microcosm experiments to assess biodegradation (e.g., OECD 301F) and photolysis (UV irradiation at 254 nm). Quantify partitioning coefficients (log , ) via shake-flask methods. Use LC-MS/MS to detect transformation products (e.g., sulfonic acid derivatives) and evaluate ecotoxicity using Daphnia magna acute toxicity assays (EC determination) .

Q. What strategies resolve contradictions in experimental data regarding the compound’s biological activity?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to address variability in IC values. Use proteomic profiling (e.g., SILAC) to identify off-target effects. Cross-validate antimicrobial assays (MIC determinations) with standardized CLSI protocols to minimize false positives. Reconcile discrepancies by revisiting theoretical frameworks, such as structure-activity relationships (SAR) for sulfur-containing heterocycles .

Data Analysis & Theoretical Frameworks

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in catalytic applications?

- Methodological Answer : Employ kinetic isotope effects (KIE) to probe rate-determining steps in catalytic cycles. Use in situ IR spectroscopy to monitor intermediate formation (e.g., Si–O–S moieties). Apply Eyring plots to derive activation parameters (, ) and compare with computational transition-state models. Validate via isotopic labeling (O, S) .

Q. What methodological approaches address challenges in scaling up laboratory synthesis without compromising purity?

- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., ring-opening). Optimize crystallization conditions (solvent polarity, cooling rates) using Hansen solubility parameters. Monitor purity via HPLC-DAD (>98% area) and quantify residual solvents (GC-MS). Conduct stability studies (ICH Q1A) to identify degradation pathways under accelerated conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.